molecular formula C22H19BrN6O B1663391 ABT-702 dihydrochloride CAS No. 214697-26-4

ABT-702 dihydrochloride

Número de catálogo: B1663391
Número CAS: 214697-26-4
Peso molecular: 463.3 g/mol
Clave InChI: RQCXKDWOCUJWQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ABT-702 dihydrochloride: is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme involved in the regulation of adenosine levels in tissues. This compound has shown significant potential in scientific research due to its ability to modulate adenosine concentrations, which can have various therapeutic effects, particularly in pain and inflammation management .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of ABT-702 dihydrochloride involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:

Industrial Production Methods: : Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: : ABT-702 dihydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in interactions with adenosine kinase, where it acts as an inhibitor.

Common Reagents and Conditions

Major Products: : The major product of these reactions is this compound itself, with the desired functional groups attached to the pyrido[2,3-d]pyrimidine core .

Aplicaciones Científicas De Investigación

Pain Management

ABT-702 has been extensively studied for its analgesic properties. It demonstrates dose-dependent antinociceptive effects in various animal models:

  • Acute Thermal Nociception : In mouse hot-plate tests, ABT-702 significantly reduces thermal pain with an effective dose (ED50) of 65 μmol/kg when administered orally and 8 μmol/kg intraperitoneally .
  • Chronic Pain Models : Studies show that ABT-702 effectively alleviates pain in models of neuropathic pain induced by spinal nerve ligation (SNL) and carrageenan-induced inflammation .

Anti-inflammatory Effects

The compound exhibits substantial anti-inflammatory properties by modulating the adenosine signaling pathway:

  • Inhibition of Neuronal Responses : In models of inflammation, ABT-702 reduces neuronal excitability and evoked responses in both mechanical and thermal assays, suggesting its potential for treating inflammatory pain conditions .

Case Studies

Several studies have documented the efficacy of ABT-702 in preclinical settings:

Study ReferenceModelKey Findings
Carrageenan-induced inflammationSignificant reduction in postdischarge and C-fibre evoked responses in SNL rats compared to controls.
Hot plate testDose-dependent analgesia observed with ED50 values supporting its use in acute pain management.
Neuropathic pain modelsDemonstrated greater effectiveness in SNL rats compared to sham-operated controls, highlighting its potential for chronic pain treatment.

Mecanismo De Acción

ABT-702 dihydrochloride exerts its effects by inhibiting adenosine kinase, the enzyme responsible for phosphorylating adenosine. By inhibiting this enzyme, this compound increases the local concentration of adenosine, which can then exert its effects through adenosine receptors. These effects include anti-inflammatory and analgesic actions, making this compound a potential therapeutic agent for pain and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride .

Uniqueness: : ABT-702 dihydrochloride is unique due to its high selectivity and potency as an adenosine kinase inhibitor. Its ability to modulate adenosine levels with high specificity makes it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

ABT-702 dihydrochloride is a potent non-nucleoside adenosine kinase inhibitor, notable for its analgesic and anti-inflammatory properties. This compound has garnered attention due to its selective inhibition of adenosine kinase (AK), which plays a critical role in modulating adenosine levels in various physiological and pathological conditions. This article delves into the biological activity of ABT-702, highlighting its mechanisms, effects in animal models, and potential therapeutic applications.

  • Chemical Name : 5-(3-Bromophenyl)-7-[6-(4-morpholinyl)-3-pyrido[2,3-d]pyrimidin-4-amine] hydrochloride
  • CAS Number : 1188890-28-9
  • Molecular Formula : C22H22BrN6O.HCl
  • Purity : ≥98%
  • IC50 for Adenosine Kinase : 1.7 nM

ABT-702 functions primarily as an adenosine kinase inhibitor, which prevents the phosphorylation of adenosine, thereby increasing its extracellular concentration. This elevation enhances the analgesic and anti-inflammatory effects mediated by adenosine at sites of tissue injury and inflammation. The selectivity of ABT-702 over other adenosine-related pathways (e.g., adenosine receptors, adenosine deaminase) allows for targeted therapeutic effects without significant off-target activity .

In Vitro Studies

In vitro studies have demonstrated that ABT-702 effectively inhibits adenosine kinase with an IC50 of 1.7 nM and also affects adenosine phosphorylation in intact cells with an IC50 of 50 nM. These findings indicate its potential utility in modulating cellular responses to injury and inflammation .

Analgesic Effects

ABT-702 has been shown to produce significant analgesic effects in various animal models, particularly in contexts of neuropathic pain and inflammation:

  • Carrageenan-Induced Inflammation : In models of carrageenan-induced inflammation, ABT-702 significantly reduced postdischarge responses and C-fiber evoked responses in spinal neurons. The compound exhibited a dose-dependent effect, with maximal inhibition observed at higher doses (10 mg/kg) .
  • Spinal Nerve Ligation (SNL) : In SNL models, ABT-702 demonstrated greater efficacy compared to sham controls, inhibiting mechanical and thermal evoked responses significantly more in nerve-injured rats than in controls .
ModelDose (mg/kg)Maximal Inhibition (%)Statistical Significance
Carrageenan0.144±6P=0.01
SNL1048±12P=0.001
Von Frey (9g)1Significant ReductionP=0.004
Von Frey (50g)10Significant ReductionP<0.0001

Anti-inflammatory Effects

ABT-702's anti-inflammatory properties have also been substantiated through various studies. It has been shown to reduce inflammatory markers and improve symptoms in animal models of inflammatory diseases:

  • Obese ZSF1 Rats : In a study involving obese ZSF1 rats, treatment with ABT-702 resulted in improved left ventricular diastolic function and reduced myocardial expression of carbonic anhydrase 9—a marker associated with myocardial hypoxia—demonstrating its potential cardiovascular protective effects .

Case Studies

A notable case study involved the administration of ABT-702 in a model of chronic pain where it was found to significantly alleviate pain behaviors associated with both inflammatory and neuropathic pain states. The study highlighted the compound's ability to enhance endogenous adenosine levels effectively, leading to reduced neuronal excitability and pain perception .

Clinical Development Status

As of now, ABT-702 remains in preclinical development stages, with ongoing research aimed at elucidating its full therapeutic potential across various pain models and inflammatory conditions . Future clinical trials will be necessary to determine its efficacy and safety profile in human subjects.

Propiedades

Número CAS

214697-26-4

Fórmula molecular

C22H19BrN6O

Peso molecular

463.3 g/mol

Nombre IUPAC

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28)

Clave InChI

RQCXKDWOCUJWQZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl

SMILES canónico

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N

Sinónimos

4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine
ABT 702
ABT-702
ABT702
pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)-

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABT-702 dihydrochloride
Reactant of Route 2
Reactant of Route 2
ABT-702 dihydrochloride
Reactant of Route 3
Reactant of Route 3
ABT-702 dihydrochloride
Reactant of Route 4
Reactant of Route 4
ABT-702 dihydrochloride
Reactant of Route 5
ABT-702 dihydrochloride
Reactant of Route 6
Reactant of Route 6
ABT-702 dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.